molecular formula C11H6ClN3O B1425453 2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile CAS No. 913846-53-4

2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile

Cat. No. B1425453
M. Wt: 231.64 g/mol
InChI Key: JNEZGHPSXFUFMT-UHFFFAOYSA-N
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Description

2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile (2CPBN) is a synthetic compound that is used in a variety of scientific research applications. It is a versatile compound that can be used in a variety of laboratory experiments, and its biochemical and physiological effects have been studied in detail.

Scientific Research Applications

Synthesis and Chemical Intermediates

The preparation of "2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile" and its derivatives is fundamental for synthesizing various chemical compounds. For instance, it serves as an essential intermediate in the synthesis of Azoxystrobin, an agrochemical compound, demonstrating a streamlined process that reduces wastewater significantly (Lin Fu-ron, 2014). Moreover, this compound is involved in the synthesis of phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate, a key intermediate for antitumor drugs (Wenhui Gan et al., 2021).

Antimicrobial and Antitumor Activities

Research has identified derivatives of "2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile" with significant antimicrobial and antitumor activities. A study synthesized novel formamidine derivatives showing promising antimicrobial properties against various pathogens (C. Mallikarjunaswamy et al., 2016). Another research effort led to the creation of phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate derivatives with potential as antitumor agents, highlighting the versatility of this chemical structure in developing new therapeutic agents (Wenhui Gan et al., 2021).

Agricultural Applications

The compound and its derivatives also find applications in agriculture, such as in the synthesis of Azoxystrobin, showcasing its role in developing fungicides and herbicides that are more efficient and environmentally friendly (Lin Fu-ron, 2014). This highlights its importance in creating chemicals that support sustainable agriculture practices.

properties

IUPAC Name

2-(6-chloropyrimidin-4-yl)oxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClN3O/c12-10-5-11(15-7-14-10)16-9-4-2-1-3-8(9)6-13/h1-5,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNEZGHPSXFUFMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)OC2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70679449
Record name 2-[(6-Chloropyrimidin-4-yl)oxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-Chloropyrimidin-4-yl)oxy)benzonitrile

CAS RN

913846-53-4
Record name 2-[(6-Chloropyrimidin-4-yl)oxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 913846-53-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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